
Ethyl 2-fluoroacetoacetate
Overview
Description
Ethyl 2-fluoroacetoacetate (E2FAA, CAS 1522-41-4) is a fluorinated β-ketoester with the molecular formula C₆H₉FO₃ and a molecular weight of 148.13 g/mol. It is a colorless liquid with a boiling point of 183°C and a density of 1.1 g/cm³ . Structurally, it features a fluorine atom at the α-position of the acetoacetate backbone, conferring distinct electronic and steric properties compared to non-fluorinated analogs.
E2FAA serves as a versatile intermediate in organic synthesis, particularly in asymmetric catalysis, pharmaceutical manufacturing, and agrochemical development. Its fluorine substituent enhances electrophilicity at the carbonyl group, facilitating nucleophilic additions and cyclization reactions . Notably, it has been employed in the synthesis of monofluorinated spirocyclic compounds via one-pot multicomponent reactions and as a substrate in quantum computing research due to its heteronuclear spin system (¹H, ¹⁹F, ¹³C) with well-defined J-couplings (e.g., J₁₂ = 48.5 Hz, J₂₃ = -195.1 Hz) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-fluoroacetoacetate can be synthesized by the fluorination of ethyl acetoacetate. One common method involves the reaction of ethyl acetoacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of ethyl acetoacetate in an inert solvent like dichloromethane .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 2-chloroacetoacetic acid ethyl ester with an excess of mixed gas containing fluorine gas. Hydrofluoric acid is used as both a solvent and a catalyst, and a fluorine surfactant is added to ensure uniform mixing and to suppress side reactions. The reaction is carried out at low temperatures to obtain high-purity this compound .
Chemical Reactions Analysis
Substitution Reactions
Ethyl 2-chloroacetoacetate undergoes nucleophilic substitution, particularly with sulfur-containing nucleophiles:
Reaction with thiosemicarbazones :
- Forms heterocyclic substituted thiophene derivatives (e.g., non-steroidal anti-inflammatory agents).
- Mechanism : The chloro group is displaced by thiosemicarbazide, followed by cyclization to thiophene rings .
Example :
Reagents/Conditions | Product | Yield | Source |
---|---|---|---|
Thiosemicarbazones, 75–95°C | Thiophene derivatives | 54–93% |
Reductive Dechlorination
Biological reduction :
- Saccharomyces cerevisiae catalyzes reductive dechlorination to produce chiral cis/trans-β-hydroxy esters .
- Key pathway :
Experimental conditions :
- Temperature: 20–25°C
- Solvent: Ethanol or aqueous systems
- Yield: >90% enantiomeric excess (ee) for specific isomers .
Electrochemical Oxidation
In the presence of catechols:
- Mechanism : Electrochemically generated quinones undergo Michael addition with ethyl 2-chloroacetoacetate.
- Products : Benzofuran derivatives (e.g., antimicrobial or anti-inflammatory intermediates) .
Optimized conditions :
Parameter | Value |
---|---|
Solvent | H₂O/CH₃CN (90:10) |
Voltage | 0.8–1.2 V vs. SCE |
Temperature | 25°C |
Environmental Degradation
Atmospheric reaction with Cl radicals :
- Primary pathway : H-abstraction from the ester group or chloroalkyl chain.
- Products : Chlorinated aldehydes, ketones, and CO₂ .
Kinetic data :
Reaction | Rate Constant (cm³/molecule·s) |
---|---|
Cl + Ethyl 2-chloroacetoacetate |
Stability and Side Reactions
Hydrolysis :
- Moisture induces hydrolysis to chloroacetic acid and ethyl acetoacetate .
- Accelerated by : High temperatures (>80°C), acidic/basic conditions .
Polycondensation :
Analytical Detection
Gas chromatography (GC) :
- Column : SE-5 (30 m × 0.25 mm × 0.25 µm).
- Conditions :
Step Temperature (°C) Ramp Rate (°C/min) Initial 90 – Final 160 30
Detection limit : 0.1% for 2-chloro isomer in 4-chloroacetoacetate .
Scientific Research Applications
Synthesis of Fluorinated Compounds
Fluoroketones and Fluorinated Esters:
Ethyl 2-fluoroacetoacetate serves as a key intermediate in the synthesis of fluoroketones through alkylation and decarboxylation reactions. Its unique fluorine atom enhances the reactivity of the compound, making it suitable for various synthetic pathways. For instance, it has been utilized to create substituted 2-fluoro-3-oxoesters, demonstrating its utility in producing fluorinated derivatives that are often more bioactive than their non-fluorinated counterparts .
Monofluoromethylation Reactions:
Recent studies have highlighted the use of this compound as a carbanion precursor in monofluoromethylation reactions. This application allows for the introduction of fluorinated groups into complex organic molecules, enhancing their pharmaceutical potential. In one study, the compound was treated with strong bases to generate α-fluorocarbanions, which were then used to react with cyclic sulfamidates and sulfates, yielding high yields of fluoroamines .
Pharmaceutical Applications
Drug Intermediates:
this compound is recognized as an important pharmaceutical intermediate. Its derivatives are involved in the synthesis of various medicinal compounds. The presence of fluorine is known to improve the metabolic stability and bioavailability of drugs, making this compound particularly valuable in drug design .
Case Studies:
- Synthesis of Antiviral Agents: Research has shown that derivatives of this compound can be synthesized to develop antiviral agents. The fluorinated compounds exhibit enhanced activity against viral targets due to their altered electronic properties.
- Anticancer Compounds: Another study indicated that incorporating this compound into anticancer drug frameworks improves efficacy and selectivity towards cancer cells while reducing side effects .
Agricultural Chemistry
Pesticide Development:
The compound's applications extend into agricultural chemistry where it serves as a precursor for developing novel pesticides and herbicides. The introduction of fluorine into agrochemicals can enhance their potency and reduce degradation rates in the environment .
Analytical Methods
This compound is also employed in analytical chemistry for detecting related compounds. For example, gas chromatography has been utilized to analyze its presence in mixtures, showcasing its importance in quality control processes within chemical manufacturing .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Intermediate for synthesizing fluoroketones and substituted esters | Enhanced reactivity and specificity |
Pharmaceuticals | Key intermediate in drug synthesis | Improved metabolic stability and bioavailability |
Agricultural Chemistry | Precursor for developing pesticides and herbicides | Increased potency and environmental stability |
Analytical Chemistry | Used in gas chromatography for detection purposes | Effective quality control |
Mechanism of Action
The mechanism of action of ethyl 2-fluoroacetoacetate involves its role as a reactive intermediate in various chemical reactions. Its α-fluorinated β-keto ester structure makes it a versatile nucleophile, capable of participating in a wide range of addition and substitution reactions. The presence of the fluorine atom enhances its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
Ethyl Acetoacetate (EAA)
- Molecular Formula : C₆H₁₀O₃
- Molecular Weight : 130.14 g/mol
- Boiling Point : ~181°C
- Key Differences: Lacks fluorine, reducing electrophilicity and acidity compared to E2FAA. Primarily used in Claisen condensations and enolate chemistry for synthesizing ketones and heterocycles . No significant applications in asymmetric catalysis or quantum computing, unlike E2FAA.
Ethyl 4,4,4-Trifluoroacetoacetate
- Molecular Formula : C₆H₇F₃O₃
- Molecular Weight : 184.11 g/mol
- Key Differences :
- Contains a trifluoromethyl group, a stronger electron-withdrawing group than E2FAA’s single fluorine.
- Demonstrates higher acidity and stability, making it effective in synthesizing antifungal coumarin derivatives (e.g., intermediates 1a–1c with activity against B. cinerea and R. solani) .
- Less versatile in dynamic kinetic resolution compared to E2FAA, which achieves 94% enantiomeric excess in hydrogenation .
Ethyl 2-Methylacetoacetate
- Molecular Formula : C₇H₁₂O₃
- Molecular Weight : 144.17 g/mol
- Key Differences: A methyl substituent introduces steric bulk but lacks electronegativity, reducing reactivity in electrophilic substitutions. In pyrimidine synthesis, yields drop significantly (e.g., 42% yield for ethyl 2-methyl-3-oxobutanoate vs. higher yields for fluorinated analogs) .
Ethyl Fluoroacetate
- Molecular Formula : C₄H₇FO₂
- Molecular Weight : 106.09 g/mol
- Key Differences: Fluorine is on the acetate moiety rather than the β-keto position, leading to distinct reactivity and toxicity concerns (fluoroacetate is a known metabolic toxin) . Not used in catalysis or spin systems due to structural limitations.
Data Table: Comparative Analysis
Key Research Findings
- Asymmetric Catalysis: E2FAA achieves 94% enantiomeric excess in Pd-catalyzed allylation reactions using chiral sulfinamide ligands, outperforming non-fluorinated analogs .
- Quantum Computing : Its heteronuclear spin system enables precise control of J-couplings for quantum state transfer experiments .
- Synthetic Versatility: E2FAA’s fluorine enhances reactivity in multicomponent reactions, yielding monofluorinated spiro-pyrazole-pyridine derivatives without additional catalysts .
Biological Activity
Ethyl 2-fluoroacetoacetate (C6H9FO3) is an α-fluorinated β-keto ester that exhibits significant biological activity, making it a valuable compound in organic synthesis and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications, supported by relevant data tables and research findings.
Overview of this compound
This compound is primarily utilized as an intermediate in the synthesis of various fluorinated compounds. Its unique structure allows it to participate in a variety of chemical reactions, which are crucial for developing biologically active molecules.
Target of Action : this compound serves as a precursor in synthesizing enzyme inhibitors and receptor ligands. Its reactivity is attributed to the presence of the fluorine atom, which enhances its electrophilicity compared to non-fluorinated analogs.
Mode of Action : The compound participates in several key reactions:
- Michael Addition : Acts as a nucleophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.
- Asymmetric Mannich Reaction : Used to synthesize β-amino carbonyl compounds, which have significant biological relevance.
- Enantioselective Organocatalytic Conjugate Addition : Involved in forming chiral products, enhancing its utility in drug development.
Biological Activity
This compound has been shown to exhibit various biological activities, including:
- Antimicrobial Properties : It has been investigated for its potential to inhibit bacterial growth.
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, making it useful in developing therapeutic agents targeting metabolic pathways.
Synthesis and Applications
Research indicates that this compound is effective in synthesizing monofluorinated functionalized compounds. For instance, it has been successfully used to prepare monofluorinated spiro-pyrazole-pyridine derivatives, which are of interest in medicinal chemistry due to their biological activities .
Pharmacokinetics
The pharmacokinetic profile suggests that this compound may possess favorable bioavailability due to its physical properties, such as a boiling point of 183 °C and a density of 1.181 g/mL at 25 °C .
Comparison with Similar Compounds
Compound | Key Features | Biological Activity |
---|---|---|
This compound | Contains one fluorine atom; versatile reactivity | Enzyme inhibitors; potential antimicrobial |
Ethyl Acetoacetate | Lacks fluorine; less reactive | Limited biological activity |
Ethyl Difluoroacetoacetate | Contains two fluorine atoms; higher reactivity | Enhanced enzyme inhibition potential |
Methyl Acetoacetate | Methyl group instead of ethyl; affects solubility | Similar but less active than ethyl variant |
Chemical Reactions Analysis
This compound undergoes various chemical reactions that contribute to its biological activity:
- Michael Addition Reactions : It can react with electron-deficient alkenes or alkynes, forming new carbon-carbon bonds essential for synthesizing complex molecules.
- Fluoromethylation : This compound has been utilized to introduce fluoromethyl groups into cyclic sulfamidates and sulfates, leading to the formation of γ- and δ-fluoroamines with yields ranging from 83% to 90% .
Q & A
Q. What are the critical parameters for optimizing multi-component reactions (MCRs) involving ethyl 2-fluoroacetoacetate?
Basic Research Focus
Key considerations include:
- Catalyst selection : Ammonium acetate (NH₄OAc) acts both as a catalyst and a reactant in one-pot MCRs, with optimal loading at 1.0 equivalent to achieve higher yields (e.g., 28% yield for spiro-pyrazole-pyridine derivatives) .
- Molar ratios : Excess aromatic aldehydes (2.0 equivalents) are required to drive the reaction .
- Solvent and temperature : Ethanol under reflux conditions is effective, avoiding non-polar solvents.
Methodological Insight : Systematic screening of catalysts (e.g., p-TSA, NEt₃) and stoichiometric adjustments are essential to overcome reaction stagnation, as demonstrated in failed trials with traditional catalysts .
Q. How can this compound serve as a fluorinated building block in synthesizing bioactive molecules?
Advanced Research Focus
this compound enables:
- Fluorinated isoprenoid synthesis : Base-catalyzed condensations with geranyl bromide yield intermediates like 3-fluorogeranylacetone (63% yield), pivotal for hyperlipidaemic or anticancer agents .
- Spirocyclic frameworks : One-pot MCRs with pyrazolidine-3,5-diones generate monofluorinated spiro-pyrazole-pyridine derivatives, critical for CNS drug discovery .
Mechanistic Note : The fluorine atom enhances metabolic stability and modulates electronic effects, influencing regioselectivity in cyclization steps .
Q. What NMR techniques are effective for characterizing this compound derivatives?
Analytical Methodology
- Heteronuclear J-coupling analysis : Carbon (¹³C) and fluorine (¹⁹F) NMR reveal spin-spin coupling constants (e.g., JCH = 161.3 Hz, JCF = -190.2 Hz), critical for confirming stereochemistry in spirocyclic products .
- Multi-quantum coherence experiments : Resolve overlapping signals in complex mixtures, such as ethyl 9-fluoro-8-methyl-spiro derivatives .
Data Interpretation : Integration of MS and ¹H NMR data is required to distinguish between regioisomers, as seen in spiro-pyridine structural elucidation .
Q. How can enantioselective allylic alkylations of this compound be achieved?
Advanced Synthetic Strategy
- Chiral ligand design : Palladium complexes with sulfinamide/phosphanyl ligands (e.g., L10) enable asymmetric allylation, achieving up to 94% enantiomeric excess (ee) .
- Substrate scope : α-Branched β-ketoesters (e.g., ethyl 2-methyl-3-oxobutanoate) yield stereocenters, though α-phenyl analogs show limited reactivity under standard conditions .
Catalytic Optimization : Temperature control (-20°C) and solvent polarity (toluene/THF) are critical for maintaining ligand-metal coordination .
Q. What computational methods aid in predicting reaction pathways for this compound-based syntheses?
Advanced Mechanistic Analysis
- DFT calculations : Model transition states in MCRs, such as the formation of spiro-intermediates, to explain regioselectivity driven by fluorine’s electron-withdrawing effects .
- Molecular docking : Predict bioactivity of fluorinated spirocycles by simulating interactions with target enzymes (e.g., kinase inhibitors) .
Validation : Correlate computed activation energies with experimental yields to refine reaction conditions .
Q. How do solvent and additives influence the stability of this compound during storage?
Basic Handling Protocol
- Storage conditions : Anhydrous ethanol or ethyl acetate at -20°C prevents hydrolysis .
- Stabilizers : Addition of 0.1% w/v hydroquinone inhibits radical degradation during long-term storage .
Safety Note : this compound is less hazardous than ethyl fluoroacetate but requires handling in fume hoods due to moderate volatility (bp 170°C) .
Q. What are the contradictions in reported catalytic efficiencies for this compound reactions, and how can they be resolved?
Data Contradiction Analysis
- Catalyst discrepancies : Piperidine and p-TSA failed in MCRs (0% yield), while NH₄OAc succeeded (28% yield), highlighting its dual role as a catalyst and nitrogen source .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may deactivate NH₄OAc; ethanol’s protic nature stabilizes intermediates .
Resolution : Control experiments with isotopic labeling (¹⁵N-NH₄OAc) can track nitrogen incorporation into products .
Properties
IUPAC Name |
ethyl 2-fluoro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-3-10-6(9)5(7)4(2)8/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTFQLHOTAJQRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282119 | |
Record name | Ethyl 2-fluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1522-41-4 | |
Record name | Butanoic acid, 2-fluoro-3-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1522-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-fluoroacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1522-41-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-fluoroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70282119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-fluoro-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.833 | |
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